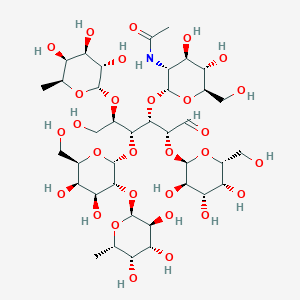
3-Methoxy-2-naphthol
Overview
Description
3-Methoxy-2-naphthol: is an organic compound with the molecular formula C11H10O2 2-Hydroxy-3-methoxynaphthalene . This compound is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the naphthalene ring. It is a solid at room temperature with a melting point of 107-111°C .
Mechanism of Action
Target of Action
3-Methoxy-2-naphthol is primarily used in the synthesis of a naphthoate ester, which can act like a dopamine D4 antagonist . The dopamine D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a target for drugs which treat schizophrenia and Parkinson’s disease.
Biochemical Analysis
Biochemical Properties
It is known that it can interact with certain enzymes and proteins in the process of synthesizing a naphthoate ester
Cellular Effects
Given its role in the synthesis of a dopamine D4 antagonist, it may influence cell function by modulating dopamine signaling pathways
Molecular Mechanism
It is known to be involved in the synthesis of a naphthoate ester, which can act as a dopamine D4 antagonist This suggests that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Methoxy-2-naphthol involves the methylation of 2-naphthol. The procedure typically includes the following steps :
- Dissolve 0.5 grams of 2-naphthol and 0.2 grams of sodium hydroxide in 5 milliliters of distilled water.
- Heat the solution on a wire gauze until it becomes clear.
- Cool the solution to 10-15°C.
- Add 0.35 milliliters of dimethyl sulfate dropwise to the cooled solution.
- Warm the mixture for one hour at 70-80°C.
- Cool the mixture to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like aluminum bromide (AlBr3).
Nitration: Using nitric acid in the presence of sulfuric acid.
Major Products:
Bromination: Produces 3-bromo-2-naphthol.
Nitration: Produces 3-nitro-2-naphthol.
Scientific Research Applications
3-Methoxy-2-naphthol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Hydroxy-3-methoxynaphthalene
- 3-Bromo-2-naphthol
- 6-Methoxy-2-naphthol
- 4-Methoxy-1-naphthol
Comparison: 3-Methoxy-2-naphthol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. For example, the presence of both methoxy and hydroxyl groups allows for unique reactivity in electrophilic substitution reactions compared to other naphthol derivatives .
Properties
IUPAC Name |
3-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNTIRIRIPZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171723 | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-11-2 | |
| Record name | 3-Methoxy-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18515-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018515112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main oxidative reactions 3-methoxy-2-naphthol undergoes?
A1: this compound can undergo various oxidative transformations depending on the oxidant used:
- Ferric chloride: Leads to dimerization, forming 1,1′-binaphthol. []
- Lead tetra-acetate: Primarily yields the 1,1-diacetate and the corresponding 1,2-quinone. []
Q2: How does the presence of a methoxy group at the 3-position influence the oxidation of 2-naphthol?
A2: Comparing the oxidation of 2-naphthol and this compound reveals the impact of the methoxy group:
- 2-naphthol oxidizes to 1,1′-bi-2-naphtho-4,4′-quinone with ferricyanide [] and (R)-(+)-1,1′-bi-2-naphthol with a chiral ruthenium complex photocatalyst. []
- This compound forms 1,1′-binaphthol with ferric chloride [] and (R)-(+)-1,1′-bi-3-methoxy-2-naphthol with the same chiral ruthenium photocatalyst as 2-naphthol. []
Q3: Are there any asymmetric synthesis methods available for this compound derivatives?
A3: Yes, a novel photocatalytic asymmetric synthesis method has been developed using a chiral ruthenium complex, M(C3)-Δ-[Ru(menbpy)3]2+ [menbpy = 4,4′-di(1R,2S,5R)-(–)-menthoxycarbonyl-2,2′-bipyridine]. This method allows for the synthesis of (R)-(+)-1,1′-bi-3-methoxy-2-naphthol from this compound with high enantioselectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphine, tris[p-(trimethylsilyl)phenyl]-](/img/structure/B105771.png)













